![molecular formula C17H14BrN7O B2450774 7-(3-Bromphenyl)-5-methyl-N-(Pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 452089-07-5](/img/structure/B2450774.png)
7-(3-Bromphenyl)-5-methyl-N-(Pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H14BrN7O and its molecular weight is 412.251. The purity is usually 95%.
BenchChem offers high-quality 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- ABT-702 erhöht selektiv die ADO-Konzentrationen an Stellen des Gewebetraumas und verstärkt so die analgetische und entzündungshemmende Wirkung .
- ABT-702 zeigt akute antinozizeptive Wirkungen bei Mäusen, was es für die Schmerzbehandlung relevant macht .
- Seine Fähigkeit, die ADO-Spiegel zu modulieren, trägt zu seinem therapeutischen Potenzial bei entzündlichen Erkrankungen bei .
Hemmung der Adenosin-Kinase zur Schmerz- und Entzündungstherapie
Antinozizeptive Wirkungen
Entzündungshemmende Eigenschaften
Radikalfangendes Potenzial
Regioselektive Cyclisierung für die Pteridinsynthese
Zusammenfassend lässt sich sagen, dass 7-(3-Bromphenyl)-5-methyl-N-(Pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-carboxamid vielversprechend für die Schmerzbehandlung, die Entzündungsbekämpfung und möglicherweise als Antioxidans ist. Forscher untersuchen weiterhin seine vielseitigen Anwendungen in verschiedenen Disziplinen. 🌟
Wirkmechanismus
Target of Action
The primary target of this compound is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator . ADO reduces cellular excitability at sites of tissue injury and inflammation .
Mode of Action
The compound acts as a non-nucleoside AK inhibitor . By inhibiting AK, it selectively increases ADO concentrations at sites of tissue trauma . This enhances the analgesic and anti-inflammatory actions of ADO .
Biochemical Pathways
The compound affects the adenosine signaling pathway . By inhibiting AK, it increases extracellular ADO concentrations. This leads to the activation of adenosine receptors, which can have various downstream effects depending on the specific receptor subtype activated .
Pharmacokinetics
This suggests that it is well-absorbed and can reach its target sites when administered orally .
Result of Action
The compound shows antinociceptive and anti-inflammatory activity in vivo . This means it can reduce pain sensations and inflammation, likely due to increased ADO concentrations at sites of tissue trauma .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of tissue trauma or inflammation can increase the effectiveness of the compound, as these conditions lead to increased ADO concentrations . .
Eigenschaften
IUPAC Name |
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN7O/c1-10-14(16(26)21-13-6-3-7-19-9-13)15(11-4-2-5-12(18)8-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVCTFGQHWSKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
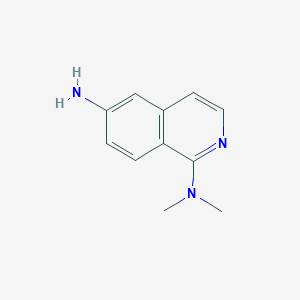
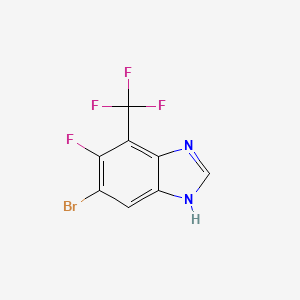

![Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2450694.png)

![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)
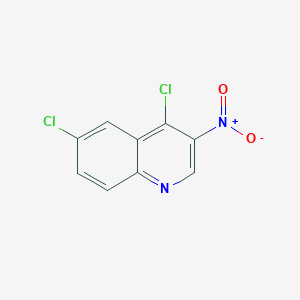
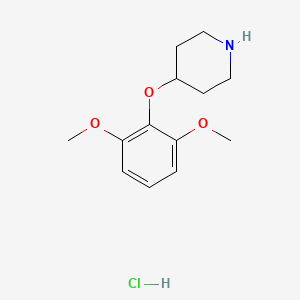
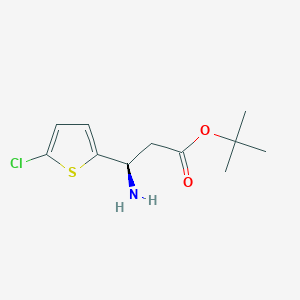
![[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B2450702.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)
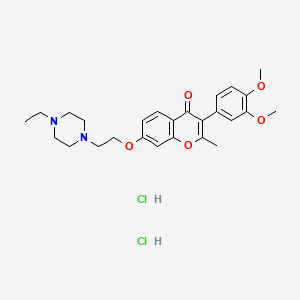
![(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2450710.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2450712.png)
